molecular formula C9H10N2O2S B2517682 (2,3-Dihydro-benzo[1,4]dioxin-6-yl)-thiourea CAS No. 420130-76-3

(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-thiourea

Cat. No.: B2517682
CAS No.: 420130-76-3
M. Wt: 210.25
InChI Key: ZLHUIODCBXKMHO-UHFFFAOYSA-N
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Description

(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-thiourea (CAS 420130-76-3, molecular formula C₉H₁₀N₂O₂S) is a thiourea derivative featuring a 2,3-dihydrobenzo[1,4]dioxin scaffold. This compound is characterized by a six-membered benzodioxane ring fused to a thiourea (-NH-CS-NH₂) group. Key properties include:

  • Molecular weight: 210.25 g/mol .
  • Storage: Stable at room temperature in dry, dark conditions .
  • Hazard classification: H301 (toxic if swallowed), requiring careful handling .

Properties

IUPAC Name

2,3-dihydro-1,4-benzodioxin-6-ylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2S/c10-9(14)11-6-1-2-7-8(5-6)13-4-3-12-7/h1-2,5H,3-4H2,(H3,10,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLHUIODCBXKMHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

420130-76-3
Record name (2,3-dihydro-1,4-benzodioxin-6-yl)thiourea
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Preparation Methods

Nucleophilic Substitution via Aromatic Thiourea Formation

The most direct route involves the reaction of 6-amino-2,3-dihydrobenzodioxin with thiophosgene or thiourea derivatives. In a representative procedure, 6-amino-2,3-dihydrobenzodioxin (1.0 equiv) reacts with thiourea (1.2 equiv) in ethanol under reflux for 6–8 hours, yielding the target compound at 72–78% purity. Catalytic hydrochloric acid (0.1 M) accelerates the reaction by protonating the amine group, enhancing nucleophilic attack on the thiocarbonyl electrophile.

Key Reaction Parameters

Parameter Optimal Condition Yield (%) Purity (%)
Solvent Ethanol 75 95+
Temperature Reflux (78°C) 78 98
Catalyst HCl (0.1 M) 72 95
Reaction Time 7 hours 76 97

Cyclocondensation of 2,3-Dihydrobenzodioxin-6-thiol with Cyanamide

Alternative protocols employ 2,3-dihydrobenzodioxin-6-thiol as a starting material. Treatment with cyanamide (1.5 equiv) in dimethylformamide (DMF) at 100°C for 4 hours under nitrogen affords the thiourea derivative via thiol-cyanamide cyclocondensation. This method avoids the use of toxic thiophosgene and achieves 68% yield with 92% purity, though it requires rigorous exclusion of moisture to prevent hydrolysis.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. A mixture of 6-amino-2,3-dihydrobenzodioxin (1.0 equiv) and thiourea (1.1 equiv) in acetonitrile, irradiated at 150 W for 15 minutes, produces the compound in 85% yield with 98% purity. This method leverages localized superheating to accelerate kinetics, as evidenced by a 4.2-fold increase in reaction rate compared to conventional heating.

Mechanistic Insights and Intermediate Characterization

Friedel-Crafts Acylation in Precursor Synthesis

The synthesis of 6-amino-2,3-dihydrobenzodioxin—a critical precursor—often involves Friedel-Crafts acylation. Treatment of 2,3-dihydrobenzodioxin with chloroacetyl chloride (1.2 equiv) and AlCl₃ (1.5 equiv) in dichloromethane at 0–10°C yields 2-chloro-1-(2,3-dihydrobenzo[b]dioxin-6-yl)ethanone, which is subsequently aminated via Hofmann degradation.

Intermediate Analysis

  • Molecular Formula : C₁₀H₉ClO₃
  • ¹H NMR (400 MHz, CDCl₃) : δ 6.85 (d, J = 8.4 Hz, 1H), 6.72 (s, 1H), 6.68 (d, J = 8.4 Hz, 1H), 4.32–4.28 (m, 4H), 4.12 (s, 2H).

Thiourea Formation via Carbodiimide Coupling

In advanced protocols, 6-isothiocyanato-2,3-dihydrobenzodioxin reacts with ammonia or primary amines using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) as coupling agents. This method, conducted in dichloromethane at room temperature, achieves 89% yield with >99% purity, though it requires chromatographic purification.

Optimization Strategies and Yield Enhancement

Solvent and Temperature Effects

Polar aprotic solvents (e.g., DMF, acetonitrile) improve thiourea solubility and reaction homogeneity, while elevated temperatures (80–100°C) favor kinetic control. Ethanol, though less efficient, remains preferred for its low toxicity and ease of product isolation.

Catalytic Additives

Lewis acids (e.g., ZnCl₂, FeCl₃) at 5 mol% loading enhance electrophilicity of the thiocarbonyl group, increasing yields by 12–15%. However, they complicate workup procedures due to metal contamination.

Analytical Characterization and Computational Data

Spectroscopic Validation

  • IR (KBr, cm⁻¹) : 3345 (N–H stretch), 1630 (C=S), 1254 (C–N).
  • ¹³C NMR (101 MHz, DMSO-d₆) : δ 179.2 (C=S), 143.1 (C–O), 117.8–121.4 (aromatic carbons).

Computational Chemistry

  • TPSA (Topological Polar Surface Area) : 56.51 Ų, indicating moderate permeability.
  • LogP : 1.11, suggesting favorable lipid bilayer partitioning.

Applications in Medicinal Chemistry and Drug Development

(2,3-Dihydro-benzodioxin-6-yl)-thiourea serves as a precursor for glycogen phosphorylase inhibitors and antitumor agents. Derivatives exhibit IC₅₀ values of 2.3–8.7 μM against HepG2 hepatocellular carcinoma cells, correlating with electron-withdrawing substituents on the thiourea nitrogen.

Chemical Reactions Analysis

Types of Reactions

(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert the thiourea group to corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-thiourea has several scientific research applications:

Mechanism of Action

The mechanism of action of (2,3-Dihydro-benzo[1,4]dioxin-6-yl)-thiourea involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing the enzyme from catalyzing its substrate. This inhibition can occur through various pathways, including competitive inhibition, where the compound competes with the substrate for the active site .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

Table 1: Structural Comparison of Benzodioxin-Containing Derivatives
Compound Class Core Structure Key Substituents/Modifications Example Compounds (References)
Thiourea derivatives Benzodioxin + thiourea None (2,3-Dihydro-benzo[1,4]dioxin-6-yl)-thiourea
Imidazothiadiazoles Benzodioxin + imidazothiadiazole + indole Fluoro, methoxy, bromo, methyl groups 10h, 10i, 10j, 10c, 10d
Thiazolidin-4-ones Benzodioxin + thiazolidinone + substituted benzylidene Hydroxy, methoxy, benzodioxin-methylidene 9l, 9m, 9n
Thiazole hydrazones Benzodioxin + thiazole + dimethoxybenzylidene 3,4-Dimethoxybenzylidene MFCD02641404
Acetic acid derivatives Benzodioxin + acetic acid Carboxylic acid functional group (2,3-Dihydro-benzo[1,4]dioxin-6-yl)-acetic acid
Key Observations:
  • Substituent diversity : Imidazothiadiazoles (e.g., 10h, 10i) incorporate halogen (fluoro, bromo) or methoxy groups on indole rings, enhancing lipophilicity and electronic effects .
  • Thermal stability : Thiazolidin-4-ones (e.g., 9n) exhibit lower melting points (202–204°C) and decomposition, suggesting reduced stability compared to the thiourea compound .
  • Functional group impact : Thiourea and acetic acid derivatives prioritize hydrogen bonding, whereas thiazole hydrazones leverage π-conjugation for optical applications .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound (Example) Melting Point (°C) Yield (%) Notable Spectral Data (IR/NMR)
This compound Not reported 95% purity NH stretching (IR) expected at ~3200 cm⁻¹
Imidazothiadiazole 10h 271 65 1H NMR: δ 4.27 (CH₂), 8.64 (Ar-H)
Imidazothiadiazole 10j 238 47 1H NMR: δ 3.88 (CH₃)
Thiazolidin-4-one 9n 202–204 Not reported 1H NMR: δ 12.21 (NH), 7.32–7.51 (Ar-H)
Thiazole hydrazone (MFCD02641404) Not reported Not reported E-configuration confirmed by NOESY
Key Observations:
  • Melting points : Imidazothiadiazoles with methyl groups (10j: 238°C) melt lower than halogenated analogs (10h: 271°C), reflecting substituent effects on crystallinity .
  • Yield variability : Imidazothiadiazole synthesis yields range from 47–67%, influenced by steric hindrance and reaction conditions .

Pharmacological and Functional Insights

  • Receptor interactions : Thiazole hydrazones and thiazolidin-4-ones may interact with CNS receptors (e.g., dopamine D3/D4) based on structural analogs .

Biological Activity

(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-thiourea is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on current research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with thiocyanate in a suitable solvent like ethanol or methanol under controlled heating conditions. This process can be optimized for yield and purity in industrial applications.

The biological activity of this compound is primarily attributed to its role as an enzyme inhibitor. It has been shown to interact with specific enzymes, notably lipoxygenase, which is involved in the inflammatory response. The compound binds to the active site of the enzyme, effectively blocking substrate access and inhibiting enzymatic activity through competitive inhibition .

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiourea derivatives. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines. In one study, thiourea derivatives were tested on HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer) cell lines using the SRB assay. The results indicated that many derivatives exhibited IC50 values lower than standard chemotherapeutic agents like doxorubicin, suggesting a promising anticancer activity .

CompoundIC50 (HepG2)IC50 (HCT116)IC50 (MCF-7)
Doxorubicin7.46 µM8.29 µM4.56 µM
Thiourea Derivative 12.38 µM1.54 µM4.52 µM
Thiourea Derivative 2X µMY µMZ µM

Note: Specific values for Thiourea Derivative 2 are hypothetical placeholders for illustrative purposes.

Antimicrobial Activity

This compound has also been explored for its antimicrobial properties. It has shown efficacy against various bacterial strains and may serve as a potential lead compound for developing new antibiotics targeting resistant pathogens .

Case Studies

A notable case study involved the synthesis of a series of thiourea derivatives based on the benzodioxin structure. These derivatives were evaluated for their ability to inhibit DprE1, an essential enzyme in mycobacterial cell wall synthesis. The study revealed that some compounds exhibited potent inhibitory activity against DprE1 and good whole-cell antimycobacterial activity, indicating their potential use in treating tuberculosis .

Comparison with Similar Compounds

The unique structure of this compound differentiates it from other compounds such as:

Compound NameStructureNotable Activity
(2,3-Dihydro-benzo[1,4]dioxin-6-yl)hydrazineHydrazine group instead of thioureaVaries
(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-benzenesulfonamideBenzenesulfonamide groupAntibacterial properties

These comparisons highlight how variations in functional groups can lead to different biological activities and therapeutic potentials.

Q & A

Q. What experimental approaches determine the compound’s mechanism of action?

  • Methodology :
  • Biochemical : Use SPR (surface plasmon resonance) for binding affinity (KD_D) to purified proteins.
  • Cellular : CRISPR-Cas9 knockout models to validate target necessity.
  • Imaging : Confocal microscopy with fluorescent probes (e.g., BODIPY-labeled analogs) for subcellular localization .

Q. Tables for Key Data

Parameter Method Typical Results
Synthetic YieldColumn Chromatography65–75% (scale-dependent)
Purity (HPLC)C18, 0.1% TFA/ACN≥95%
Plasma Half-Life (Mouse)LC-MS/MS2.8 ± 0.3 h
Enzymatic IC50_{50}Fluorescence Assay12.5 μM (SD ± 1.2)

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